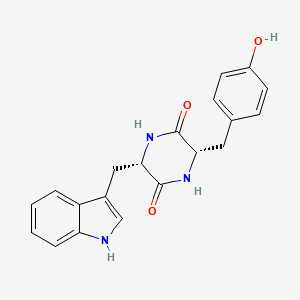

Cyclo(-Trp-Tyr)

Description

Overview of Cyclic Dipeptides (Diketopiperazines) in Academic Research

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest form of cyclic peptides, created by the condensation of two α-amino acids. mdpi.com These compounds are characterized by a stable and rigid six-membered ring, which provides significant resistance to degradation by proteases, a feature that distinguishes them from their linear counterparts. mdpi.comresearchgate.net First discovered in the late 19th century and initially considered mere byproducts of protein degradation, DKPs are now recognized as a widespread and important class of biologically active natural products. researchgate.netnih.gov They are produced by a vast array of organisms, from bacteria to humans, and are also found in fermented foods and beverages. nih.govunits.it

The rigid structure of the DKP scaffold makes it an attractive platform in medicinal chemistry and drug design. researchgate.netnih.gov This conformational rigidity, combined with the potential for structural diversity by varying the amino acid side chains, makes DKPs excellent models for theoretical studies and important pharmacophores. researchgate.net Their inherent stability, resistance to enzymatic hydrolysis, and potential to cross the blood-brain barrier have fueled extensive research into their therapeutic applications. mdpi.comunits.it Consequently, DKPs have been investigated for a wide range of biological activities, including antibacterial, antifungal, antitumor, and neuroprotective effects. glpbio.comresearchgate.netnih.gov Beyond medicine, they are also explored as catalysts in organic synthesis and as building blocks for functional materials due to their propensity for self-assembly. nih.govunits.it

Significance of Tryptophan-Tyrosine Containing Cyclic Dipeptides in Research

Cyclic dipeptides that incorporate both tryptophan (Trp) and tyrosine (Tyr) residues, such as Cyclo(-Trp-Tyr), are of particular interest to the scientific community. The presence of aromatic side chains from these two amino acids endows the molecule with unique properties that are actively being explored across several disciplines. chemimpex.commdpi.com These compounds serve as valuable building blocks in drug design and development, with research focused on neuropharmacology and cancer therapy. chemimpex.comchemimpex.com

One of the most notable characteristics of Tryptophan-Tyrosine containing cyclic dipeptides is their capacity for self-assembly into well-ordered nanostructures, such as nanotubes and nanofibrils. mdpi.comacs.orgnih.gov A combined experimental and computational study revealed that the stability of these self-assembled structures is driven by a combination of hydrogen bonding, π–π stacking, and CH−π interactions between the aromatic residues. acs.orgnih.gov These nanotubes have shown the ability to promote the proliferation and differentiation of neuronal cell lines, suggesting potential applications as scaffolds for tissue engineering and nerve regeneration. acs.orgnih.gov

Furthermore, aromatic cyclo-dipeptides containing tryptophan have attracted attention for their physical properties, including high mechanical rigidity, photoluminescence, and nonlinear optical behavior. mdpi.comresearchgate.net Research on Cyclo(-L-Trp-L-Tyr) incorporated into polymer nanofibers has demonstrated that these hybrid materials act as wide-bandgap semiconductors and exhibit significant piezoelectric properties. mdpi.comresearchgate.net This opens up possibilities for their use in innovative technologies like nanoenergy harvesting and nanophotonics. mdpi.comresearchgate.net The unique combination of biological activity and material properties makes Cyclo(-Trp-Tyr) and related compounds a rich subject for ongoing academic investigation. chemimpex.commdpi.com

Data Tables

Table 1: Properties of Cyclo(-Trp-Tyr) Variants

| Property | Cyclo(-L-Trp-L-Tyr) | Cyclo(-D-Trp-L-Tyr) |

| Synonym | (3S,6S)-3-(1H-Indol-3-ylmethyl)-6-(4-hydroxybenzyl)piperazine-2,5-dione | (3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione |

| Molecular Formula | C₂₀H₁₉N₃O₃ biosynth.com | C₂₀H₁₉N₃O₃ |

| Molecular Weight | 349.38 g/mol biosynth.com | 388.40 g/mol ontosight.ai |

| CAS Number | 20829-53-2 biosynth.com | 852955-00-1 ontosight.ai |

Table 2: Summary of Key Research Findings for Cyclo(-Trp-Tyr)

| Research Area | Key Findings | References |

| Materials Science | Cyclo(-L-Trp-L-Tyr) self-assembles into nanofibrils and, when incorporated into polycaprolactone (B3415563) nanofibers, exhibits piezoelectric properties and intense blue photoluminescence. The resulting hybrid system is a wide-bandgap semiconductor. | mdpi.comresearchgate.net |

| Biomedical Engineering | Nanotubes formed from the self-assembly of cyclic tryptophan-tyrosine dipeptides promote cellular proliferation and differentiation of PC-12 neuronal cells, indicating potential as scaffolds for tissue engineering. | acs.orgnih.gov |

| Neuropharmacology | Cyclo(-L-Trp-L-Tyr) is investigated for its potential in developing novel therapeutic agents for neurological disorders due to its ability to cross the blood-brain barrier. | mdpi.comchemimpex.com |

| Drug Development | The stable and bioactive nature of Cyclo(-L-Trp-L-Tyr) makes it a valuable building block in the design of new drugs, particularly in cancer therapy research. | chemimpex.comchemimpex.com |

| Computational Chemistry | Studies have elucidated that the self-assembly of cyclic tryptophan-tyrosine is stabilized by hydrogen bonding and π–π stacking interactions. | acs.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-14-7-5-12(6-8-14)9-17-19(25)23-18(20(26)22-17)10-13-11-21-16-4-2-1-3-15(13)16/h1-8,11,17-18,21,24H,9-10H2,(H,22,26)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDMXAAEAVGGSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875215 | |

| Record name | 25Piperazinedione, indole derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20829-53-2 | |

| Record name | 25Piperazinedione, indole derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemistry and Conformational Analysis of Cyclo Trp Tyr

Isomeric Forms and Chiral Centers in Cyclo(-Trp-Tyr)

Cyclo(-Trp-Tyr) is a chiral molecule, possessing two distinct chiral centers. rsc.org A chiral center is a carbon atom attached to four different atoms or groups. savemyexams.comlibretexts.org In Cyclo(-Trp-Tyr), these centers are located at the alpha-carbon of the tryptophan residue and the alpha-carbon of the tyrosine residue.

The presence of two chiral centers means that Cyclo(-Trp-Tyr) can exist in multiple stereoisomeric forms. The maximum number of possible stereoisomers is given by the formula 2^n, where 'n' is the number of chiral centers. savemyexams.comkhanacademy.org For Cyclo(-Trp-Tyr), this results in 2² = 4 possible stereoisomers:

L-Trp-L-Tyr (also denoted as cyclo(S-Trp-S-Tyr))

D-Trp-D-Tyr (also denoted as cyclo(R-Trp-R-Tyr))

L-Trp-D-Tyr (also denoted as cyclo(S-Trp-R-Tyr))

D-Trp-L-Tyr (also denoted as cyclo(R-Trp-S-Tyr))

These stereoisomers relate to each other in specific ways. The L-Trp-L-Tyr and D-Trp-D-Tyr isomers are enantiomers, meaning they are non-superimposable mirror images of each other. rsc.org Similarly, the L-Trp-D-Tyr and D-Trp-L-Tyr pair are enantiomers. Any other pairing, such as L-Trp-L-Tyr and L-Trp-D-Tyr, are considered diastereoisomers—stereoisomers that are not mirror images of each other. rsc.orglibretexts.org

Gas Phase Conformational Landscapes

Studying molecules in the gas phase provides insight into their intrinsic structural preferences, devoid of environmental interference from solvents. researchgate.netacs.org Theoretical and experimental studies on the gas-phase conformations of Cyclo(-Trp-Tyr) have utilized techniques like valence photoelectron spectroscopy combined with tight-binding simulations and density functional theory (DFT) calculations. rsc.orgresearchgate.netresearchgate.net These investigations focus on identifying the most stable conformers and the forces that stabilize them.

Computational studies, specifically on the L-Trp-L-Tyr diastereoisomer, have identified several low-energy conformers. rsc.orgarxiv.org An automated conformational search followed by geometry optimization has revealed the five most stable conformers in the gas phase. rsc.orgresearchgate.net These conformers differ primarily in the orientation of the tryptophan and tyrosine side chains relative to the central diketopiperazine (DKP) ring.

The stability of these conformers is determined by a delicate balance of intramolecular forces. The relative energies dictate which conformations are most likely to be populated under equilibrium conditions. arxiv.org

Table 1: Lowest Energy Gas-Phase Conformers of cyclo(L-Trp-L-Tyr)

| Conformer | Relative Energy Ranking | Key Structural Features |

|---|---|---|

| 1 | Lowest Energy | Stabilized by π–π interactions between the aromatic rings. rsc.org |

| 2 | Higher than 1 | - |

| 3 | Higher than 2 | - |

| 4 | Higher than 3 | Stabilized by π–π interactions between the aromatic rings. rsc.org |

This table is based on findings from a study that ranked conformers by tight-binding energy, with the ordering confirmed by DFT calculations. rsc.org

The specific three-dimensional shapes of the Cyclo(-Trp-Tyr) conformers are stabilized by a network of weak, non-covalent intramolecular interactions. rsc.orgcore.ac.uk These forces include π–π stacking, CH–π interactions, and hydrogen bonds, which collectively define the molecule's conformational landscape.

CH–π interactions are another class of weak molecular forces that contribute to conformational stability. nih.gov This type of interaction involves a C-H bond acting as a weak hydrogen bond donor and an aromatic π-system (from either the tryptophan or tyrosine ring) acting as the acceptor. researchgate.netscielo.org.mx In the folded structures of Cyclo(-Trp-Tyr), various C-H bonds on the DKP ring or the side chains can be positioned favorably close to the face of one of the aromatic rings, contributing to the stability of that particular geometry. rsc.orgnih.gov These interactions, while individually weak, can collectively play a crucial role in defining the precise orientation of the side chains relative to the peptide backbone. researchgate.netchemrxiv.org

Hydrogen bonds are critical for stabilizing peptide structures. nih.govresearchgate.net In Cyclo(-Trp-Tyr), several intramolecular hydrogen bonds are possible, contributing to the rigidity and stability of its conformers. Potential hydrogen bonds can form between:

The amide (N-H) groups in the DKP ring and the carbonyl (C=O) oxygens, also within the ring.

The hydroxyl (O-H) group of the tyrosine side chain and a carbonyl oxygen of the DKP ring.

The indole (B1671886) N-H group of the tryptophan side chain and a carbonyl oxygen of the DKP ring.

The formation of these closed-loop hydrogen-bonding networks can enforce a more rigid and folded conformation. nih.govliverpool.ac.uk The specific geometry of each conformer determines which of these hydrogen bonds are present, working in concert with π–π and CH–π interactions to stabilize the molecule's structure. researchgate.netnih.gov

Intramolecular Interactions and Conformational Stability

CH–π Interactions

Solution-Phase Conformation Studies

The conformation of Cyclo(-Trp-Tyr) and related aromatic cyclodipeptides in solution is primarily dictated by the interaction between the aromatic side chains and the diketopiperazine (DKP) ring. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating these conformations in solution. acs.org

Studies on cyclodipeptides with two different L-aromatic amino acid residues, such as a derivative of Cyclo(-Trp-Tyr), reveal that the aromatic groups tend to fold over the DKP ring. rsc.org However, in such non-identical residue pairs, only one aromatic group can adopt this folded conformation at a time. This leads to a dynamic equilibrium between different conformational states. rsc.org

For instance, in a study of cyclo-[L-5(MeO)Trp-L-Tyr(Me)] in DMSO and DMF solutions, a fast conformational equilibrium was observed for both the tryptophan and tyrosine side chains. rsc.org The analysis, which involved chemical shifts, spin-spin coupling constants, and Nuclear Overhauser Effect (NOE) measurements, indicated the fractional populations of folded (F) and extended-to-nitrogen (En) conformers. rsc.org The tryptophan residue showed an approximate 60% population in the folded conformer and 40% in the extended conformer. Conversely, the tyrosine residue had approximately 40% in the folded state and 60% in the extended state. rsc.org This suggests a subtle competition between the two aromatic side chains for the space over the DKP ring.

Theoretical studies using methods like tight-binding simulations and Density Functional Theory (DFT) have also been employed to explore the conformational landscape of Cyclo(-Trp-Tyr) in the gas phase. unina.itresearchgate.net These computational approaches help in identifying low-energy conformers and understanding the electronic structure that influences their stability. unina.itresearchgate.net

Table 1: Conformational Populations of Cyclo-[L-5(MeO)Trp-L-Tyr(Me)] in Solution rsc.org

| Residue | Conformer | Fractional Population (%) |

| Trp | Folded (F) | ~60 |

| Extended-to-Nitrogen (En) | ~40 | |

| Tyr | Folded (F) | ~40 |

| Extended-to-Nitrogen (En) | ~60 | |

| Data derived from ¹H NMR studies in DMSO and DMF solutions. |

Solid-State Structural Characterization

X-ray crystallography provides precise information about the molecular structure of compounds in the solid state. The conformation of cyclic dipeptides in crystals is influenced by the inherent conformational preferences of the molecule and the packing forces within the crystal lattice. The planarity of the central diketopiperazine ring can vary, adopting conformations from planar to boat or chair forms, largely influenced by the steric bulk of the amino acid side chains. mdpi.com

While a specific crystal structure for the parent Cyclo(-Trp-Tyr) is not detailed in the provided search results, general principles from related structures can be inferred. For many cyclic dipeptides, the solid-state structure reveals a preferred conformation that may also be present in solution. researchgate.net For example, in many cases, the most stable conformation in the solid state involves one of the aromatic substituents being folded over the DKP ring. researchgate.net

The crystal structure of a molecule reveals the arrangement of atoms and the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. mdpi.com For cyclic dipeptides, intermolecular hydrogen bonds, often involving the N-H and C=O groups of the DKP ring, play a significant role in defining the crystal packing. mdpi.com Computational methods, such as Crystal Structure Prediction (CSP), can be used to explore potential polymorphic forms and their relative stabilities, providing insights into the solid-state landscape of a molecule. xtalpi.com

Biosynthesis and Natural Occurrence of Cyclo Trp Tyr

Microbial Production Systems

Cyclic dipeptides are well-known secondary metabolites produced by a wide array of microorganisms, including bacteria and fungi. mdpi.com While the production of many tryptophan-containing cyclic dipeptides by microbes is well-documented, specific identification of microorganisms that produce Cyclo(-Trp-Tyr) is an area of ongoing research. However, studies have identified cyclodipeptide synthases (CDPSs) from actinobacteria, specifically Streptomyces strains, that are capable of producing Cyclo(-L-Trp-L-Tyr) as a major product when their genes are expressed in Escherichia coli. researchgate.netnih.gov

The microbial machinery for producing these compounds is significant, with research highlighting the potential for synthesizing various tryptophan-containing cyclodipeptides. nih.gov Genera such as Bacillus, Streptomyces, and Aspergillus are known producers of other bioactive cyclic dipeptides like cyclo(L-Pro-L-Tyr) and brevianamide (B1173143) F, also known as cyclo(L-Trp-L-Pro). mdpi.comresearchgate.net This capability underscores the potential of these and similar microbial systems for the biosynthesis of Cyclo(-Trp-Tyr).

Table 1: Examples of Microorganisms Producing Tryptophan-Containing Cyclic Dipeptides

| Microorganism | Cyclic Dipeptide Produced | Reference |

|---|---|---|

| Streptomyces sp. (various strains) | Cyclo(-L-Trp-L-Tyr), Cyclo(-L-Trp-L-Leu), Cyclo(-L-Trp-L-Pro), Cyclo(-L-Trp-L-Trp) | nih.gov |

| Aspergillus fumigatus | Brevianamide F (Cyclo(-L-Trp-L-Pro)) | mdpi.com |

| Streptomyces griseoplanus | Cyclo(Trp-Phe) | researchgate.net |

| Candida albicans, Bacillus subtilis | Cyclo(L-Trp-L-Trp) | medchemexpress.com |

This table is illustrative of microbial systems that produce similar compounds, indicating the potential for Cyclo(-Trp-Tyr) production.

Natural Presence in Biological Extracts

Cyclo(-Trp-Tyr) has been identified in natural plant extracts. Specifically, its presence has been confirmed in tea extracts that have undergone high-temperature, high-pressure processing. google.com A method for analyzing various diketopiperazines in Pu-erh tea, a post-fermented tea, also included Cyclo(-Trp-Tyr) as one of the target analytes. tandfonline.com

Diketopiperazines in general are recognized as common compounds in various foods, particularly those that have been subjected to heating or fermentation, such as roasted coffee, cocoa, and beer. tandfonline.com The formation of these compounds often results from the degradation of peptides and proteins during processing. vwr.com The constituent amino acids, tryptophan and tyrosine, are found in a wide variety of protein-rich foods, which can serve as precursors for the formation of Cyclo(-Trp-Tyr). medlineplus.govwikipedia.orgwebmd.comwikipedia.org

Table 2: Natural Sources of Cyclo(-Trp-Tyr) and its Precursors

| Source | Compound | Details | Reference |

|---|---|---|---|

| Processed Tea Extract | Cyclo(-Trp-Tyr) | Detected in plant extracts subjected to high-temperature, high-pressure treatment. | google.com |

| Pu-erh Tea | Cyclo(-Trp-Tyr) | Included as an analyte in a quantitative and simultaneous analytical method for 31 types of DKPs. | tandfonline.com |

| Various Foods (Cheese, Meat, Seeds, Soy) | Tryptophan (Precursor) | An essential amino acid found in most protein-based foods. | medlineplus.govwikipedia.org |

| Various Foods (Meat, Cheese, Nuts, Seeds) | Tyrosine (Precursor) | Found in many high-protein food products. | wikipedia.orgwebmd.com |

Enzymatic Synthesis Pathways of Cyclic Dipeptides

The biosynthesis of cyclic dipeptides (CDPs) like Cyclo(-Trp-Tyr) is primarily carried out by two distinct families of enzymes: cyclodipeptide synthases (CDPSs) and non-ribosomal peptide synthetases (NRPSs). itjfs.com

Cyclodipeptide Synthases (CDPSs): This enzyme family is found mainly in bacteria and typically consists of 200-300 amino acid residues. nih.gov CDPSs catalyze the formation of cyclodipeptides by utilizing aminoacyl-tRNAs as substrates, effectively "hijacking" them from the primary metabolic process of ribosomal protein synthesis. nih.gov The enzyme facilitates the formation of two peptide bonds to create the cyclic structure.

Non-Ribosomal Peptide Synthetases (NRPSs): NRPSs are large, modular enzymes that can also produce cyclic dipeptides. These enzymes function like an assembly line, where different modules are responsible for recognizing, activating, and linking specific amino acids. The cyclization to form the final DKP product often occurs at the terminal thioesterase (TE) domain of the NRPS.

In addition to these primary synthesis pathways, cyclic dipeptides can also be formed through the intramolecular cyclization of linear dipeptides, which may be generated as by-products of protein metabolism or degradation. vwr.com Once the core DKP scaffold is formed, it can be further modified by a variety of "tailoring enzymes," which can alter the structure and function of the final molecule. itjfs.com

Table 3: Key Enzymatic Pathways for Cyclic Dipeptide Synthesis

| Pathway | Key Enzyme(s) | Substrate(s) | Mechanism |

|---|---|---|---|

| CDPS Pathway | Cyclodipeptide Synthases (CDPSs) | Aminoacyl-tRNAs | Utilizes two aminoacyl-tRNAs, diverting them from ribosomal protein synthesis to form the cyclic dipeptide. |

| NRPS Pathway | Non-Ribosomal Peptide Synthetases (NRPSs) | Amino Acids | A large, modular enzyme complex activates and links amino acids sequentially, with a terminal domain often catalyzing cyclization. |

Synthetic Methodologies for Cyclo Trp Tyr and Analogues

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) is a cornerstone in the creation of peptides, including the linear precursors to cyclic compounds like Cyclo(-Trp-Tyr). ontosight.aiuniversiteitleiden.nl This method involves attaching an amino acid to a solid support, or resin, and then sequentially adding subsequent amino acids. lsu.edu The use of protecting groups is crucial to prevent unwanted side reactions. lsu.edu For instance, the Fmoc (fluorenylmethoxycarbonyl) group is commonly used to protect the N-terminus of the amino acid, and it is removed at each step to allow for the next amino acid to be coupled. universiteitleiden.nl

SPPS can be performed manually or using automated synthesizers, which significantly increases efficiency, especially for creating large libraries of peptides. conceptlifesciences.combiosynth.com The choice of resin is a critical parameter that depends on the properties of the peptide being synthesized to ensure high efficiency. conceptlifesciences.com After the linear peptide chain is assembled on the resin, it can be cleaved from the support and then cyclized in solution, or cyclization can be performed while the peptide is still attached to the resin ("on-resin cyclization"). universiteitleiden.nlconceptlifesciences.com

Solution-Phase Synthesis Approaches

While SPPS is widely used, solution-phase synthesis remains a relevant and powerful method for producing peptides, including precursors for Cyclo(-Trp-Tyr). ontosight.ai In this approach, the peptide is synthesized while dissolved in a solvent. This method is particularly advantageous for large-scale synthesis. A notable example is the solution-phase synthesis of a fragment of lanreotide, Boc-D-Nal-Cys(Trt)-Tyr-D-Trp-OH, which involves a series of coupling and deprotection steps in solution. google.com

One of the key challenges in solution-phase synthesis is the purification of the intermediate products at each step. google.com However, it offers flexibility in reaction conditions and can sometimes be more cost-effective for specific applications compared to SPPS, which often requires expensive resins and an excess of protected amino acids. google.com

Chemical Cyclization Strategies

Head-to-Tail Lactamization

Head-to-tail lactamization is the most common and conventional method for cyclizing peptides. escholarship.orgnih.gov This intramolecular reaction forms an amide bond between the N-terminal amine and the C-terminal carboxylic acid of the linear peptide precursor. escholarship.orgnih.gov The success of this reaction is highly dependent on the peptide sequence, as the linear precursor must adopt a conformation that brings the two ends in proximity for cyclization to occur efficiently. core.ac.uk

Several coupling reagents can be used to facilitate lactamization, such as HATU, PyBOP, and DPPA. rsc.orgnih.gov However, challenges such as the formation of dimers and oligomers can arise, especially at high concentrations. auburn.edu To minimize these side reactions, cyclization is often performed under high-dilution conditions.

Alternative Cyclization Reactions (e.g., Click Chemistry, Metathesis)

In addition to lactamization, other modern chemical reactions have been adapted for peptide cyclization, offering alternative routes that can overcome some of the limitations of traditional methods. escholarship.orgnih.gov

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," has emerged as a powerful tool for peptide cyclization. mdpi.comnih.gov This reaction involves the formation of a stable triazole ring from an azide (B81097) and an alkyne. mdpi.com To apply this to peptide cyclization, amino acids containing an azide or an alkyne functionality are incorporated into the linear peptide sequence. rsc.org The subsequent intramolecular click reaction yields a cyclopeptide where the triazole ring acts as a surrogate for a peptide bond. mdpi.com This method has been successfully used to synthesize analogues of cyclic tetrapeptides that are difficult to obtain through traditional lactamization due to ring strain. rsc.orgnih.gov

Metathesis: Ring-closing metathesis (RCM) is another valuable strategy for peptide cyclization. escholarship.orgnih.gov This reaction, typically catalyzed by ruthenium-based catalysts like the Grubbs catalyst, forms a carbon-carbon double bond between two terminal alkene-containing amino acid side chains within the peptide sequence. organic-chemistry.org This creates a "stapled" peptide, where the hydrocarbon staple helps to constrain the peptide's conformation. mesalabs.com RCM is particularly useful for stabilizing helical structures within peptides. mesalabs.com

Challenges in Cyclopeptide Synthesis

The synthesis of cyclopeptides is not without its difficulties. Several key challenges must be addressed to achieve efficient and successful synthesis.

| Challenge | Description |

| Ring Strain | Smaller cyclic peptides, particularly those with fewer than seven amino acids, can have significant ring strain, making cyclization difficult. xtalks.com |

| Racemization | The activation of the C-terminal carboxyl group during cyclization can sometimes lead to epimerization, resulting in a mixture of diastereomers that can be difficult to separate. conceptlifesciences.comrsc.org |

| Oligomerization | Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of cyclic dimers, trimers, and higher-order oligomers. auburn.edu This is often mitigated by conducting the cyclization reaction at high dilution. |

| Purification | The crude product of a cyclization reaction is often a mixture of the desired cyclic monomer, unreacted linear peptide, and oligomeric byproducts, necessitating careful purification, typically by HPLC. conceptlifesciences.com |

| Incorporation of Non-Canonical Amino Acids | The synthesis of analogues often requires the incorporation of unnatural or modified amino acids, which may require their own multi-step synthesis before they can be used in peptide synthesis. conceptlifesciences.com |

Stereoselective Synthesis of Cyclo(-Trp-Tyr) Isomers

The biological activity of cyclic peptides is highly dependent on their three-dimensional structure, which is determined by the stereochemistry of the constituent amino acids. Therefore, the ability to synthesize specific stereoisomers is crucial.

The synthesis of all four possible stereoisomers of a related cyclic dipeptide, Cyclo(-Trp-Arg), has been reported. mdpi.com This was achieved by starting with the appropriate chiral amino acid precursors (L-Trp, D-Trp, L-Arg, D-Arg) to build the linear dipeptides. Subsequent cyclization under mild conditions was performed to minimize racemization, yielding the four distinct stereoisomers: Cyclo(L-Trp-L-Arg), Cyclo(D-Trp-D-Arg), Cyclo(L-Trp-D-Arg), and Cyclo(D-Trp-L-Arg). mdpi.com A similar stereocontrolled approach can be applied to the synthesis of the various isomers of Cyclo(-Trp-Tyr). The careful choice of starting materials and reaction conditions is paramount to ensure the stereochemical integrity of the final cyclic product. unibe.chnih.gov

Molecular Mechanisms of Action of Cyclo Trp Tyr

Ligand-Protein Interaction Analysis

The interaction of Cyclo(-Trp-Tyr) with proteins is a key determinant of its biological activity. This interaction is governed by the principles of molecular recognition, involving specific binding sites and a variety of non-covalent forces.

Characterization of Binding Sites and Specific Residue Interactions

In the context of Cyclo(-Trp-Tyr), its own aromatic side chains (indole from Trp and phenol (B47542) from Tyr) are predisposed to interact favorably with these aromatic residues within a protein's binding pocket. embl.de For instance, in the interaction with the Dengue Virus (DENV) envelope protein, Cyclo(-D-Trp-Tyr) has been shown to form interactions with specific amino acid residues at the binding site. researchgate.net Similarly, the interaction of Tyr-72 and Trp-288 has been identified as essential for the proton gating of acid-sensing ion channels. nih.gov The specific residues involved in these interactions dictate the stability and functional outcome of the ligand-protein complex. The conservation of certain residues like Glycine (B1666218), Glutamate, Arginine, Aspartate, Histidine, and Threonine in binding pockets across homologous proteins binding the same ligand underscores their functional significance. embl.de

Table 1: Key Amino Acid Residues in Protein Binding Sites

| Residue Type | Role in Binding | Frequency in Binding Pockets |

| Aromatic (Trp, Tyr, Phe) | π-π stacking, hydrophobic interactions | High embl.denih.gov |

| Histidine (His) | Hydrogen bonding, π-π stacking | High embl.de |

| Methionine (Met) | Hydrophobic interactions | High embl.denih.gov |

| Charged (Arg, Asp, Glu) | Electrostatic interactions, hydrogen bonding | Conserved embl.de |

| Glycine (Gly) | Provides backbone flexibility | Conserved embl.de |

Electrostatic and Van der Waals Interactions

The stability of the Cyclo(-Trp-Tyr)-protein complex is maintained by a combination of forces. Electrostatic interactions occur between charged or polar groups on the ligand and the protein. researchgate.netmdpi.comcore.ac.uk These can include ion-ion, ion-dipole, and dipole-dipole interactions.

Van der Waals forces, although weaker, are numerous and collectively contribute significantly to the binding affinity. researchgate.netmdpi.com These non-specific attractive or repulsive forces arise from temporary fluctuations in electron density around atoms. In the case of Cyclo(-D-Trp-Tyr) interacting with the DENV envelope protein, both electrostatic and van der Waals interactions with specific amino acid residues have been visualized and analyzed. researchgate.net The aromatic rings of the tryptophan and tyrosine residues in Cyclo(-Trp-Tyr) can also engage in favorable π-π stacking interactions with aromatic residues in the protein's binding pocket. mdpi.com

Hydrogen Bonding Networks

Hydrogen bonds are highly directional and specific interactions that play a crucial role in the precise orientation of a ligand within a binding site. mdpi.comfigshare.com They are formed between a hydrogen atom covalently bonded to an electronegative atom (donor) and another electronegative atom (acceptor).

The tryptophan residue in Cyclo(-Trp-Tyr) has a hydrogen-bond donor NH group in its indole (B1671886) ring, while the tyrosine residue has both a donor (OH group) and potential acceptor capabilities. mdpi.commdpi.com The diketopiperazine ring itself contains carbonyl oxygens that can act as hydrogen bond acceptors and an NH group that can act as a donor. researchgate.net In studies of Cyclo(-D-Trp-Tyr) with the DENV envelope protein, the ligand was able to maintain hydrogen bonds with binding site residues Gln271 and Gly275 at different temperatures. researchgate.net Similarly, research on cyclo(L-Pro-L-Tyr) has shown that the molecules are linked by a network of hydrogen bonds, with the carbonyl oxygens of the diketopiperazine ring forming hydrogen bonds with the OH group of the tyrosyl residue and the NH group of a neighboring molecule. researchgate.net Ab initio calculations have confirmed that conventional hydrogen bonds (e.g., OH..O and OH..N) are among the strongest interactions, with Tyr and Trp being capable of forming them. researchgate.net

Cellular and Subcellular Impact

The molecular interactions of Cyclo(-Trp-Tyr) with cellular components translate into observable effects at the cellular and subcellular levels. These effects often involve the disruption of essential cellular structures and processes.

Plasma Membrane Polarization Disruption

The plasma membrane is a critical barrier that maintains cellular integrity and electrochemical gradients. Some cyclic dipeptides have been shown to disrupt the polarization of the plasma membrane. For example, cyclo(Pro-Tyr), a related cyclic dipeptide, has been found to disrupt plasma membrane polarization in fungal cells and nematodes. nih.govresearchgate.netnih.gov This disruption of the membrane's electrical potential can lead to a cascade of downstream effects, ultimately compromising cell function and viability. The interaction with the plasma membrane can be mediated by electrostatic interactions with the polar regions of phospholipids, leading to membrane disorganization. core.ac.uk

Induction of Oxidative Stress

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules. The disruption of cellular processes, such as membrane function, can lead to an increase in ROS production. Studies on cyclo(Pro-Tyr) have demonstrated its ability to induce oxidative stress in fungal cells. nih.govresearchgate.netresearchgate.net This increase in ROS can cause damage to lipids, proteins, and DNA, contributing to cellular dysfunction and eventual cell death. In some contexts, however, certain cyclic dipeptides have shown protective effects against oxidative damage. For instance, Cyclo (L-Leu-L-Pro) was found to protect normal breast epithelial cells from oxidative damage induced by tert-butyl hydroperoxide. archbreastcancer.com

Table 2: Cellular Effects of Related Cyclic Dipeptides

| Cellular Effect | Observed in | Compound | Reference |

| Plasma Membrane Polarization Disruption | Fungi, Nematodes | cyclo(Pro-Tyr) | nih.govresearchgate.netnih.gov |

| Induction of Oxidative Stress | Fungi | cyclo(Pro-Tyr) | nih.govresearchgate.netresearchgate.net |

| Protection Against Oxidative Damage | Normal Breast Epithelial Cells | Cyclo (L-Leu-L-Pro) | archbreastcancer.com |

Alterations in Membrane Fluidity and Integrity

The cellular membrane is a critical interface for signaling and transport, and its structural integrity is paramount for cell viability. Cyclic dipeptides have been shown to interact with and modify the properties of cellular membranes. Although direct studies on Cyclo(-Trp-Tyr) are limited, research on the related compound Cyclo(Pro-Tyr) offers significant insights into how these molecules can affect membrane fluidity and integrity.

In studies involving the fungus Botrytis cinerea, the application of Cyclo(Pro-Tyr) was found to induce a notable increase in plasma membrane fluidity. nih.govresearchgate.net This alteration was observed through fluorescence recovery after photobleaching (FRAP) experiments, which demonstrated that the mobility of lipids within the membrane was enhanced following treatment with the cyclodipeptide. researchgate.net This increased fluidity is believed to compromise the organized structure of the membrane, potentially affecting the function of embedded proteins and the stability of membrane microdomains. nih.gov

The integrity of the fungal membrane was also compromised by Cyclo(Pro-Tyr). nih.govresearchgate.netnih.gov This compound was shown to disrupt plasma membrane polarization and induce a significant oxidative burst, leading to the chemical deterioration of lipids and proteins. nih.gov The resulting loss of membrane functionality triggers cellular stress responses. This disruption of membrane integrity is a key aspect of its antifungal activity, indicating that cyclic dipeptides can act as potent agents against eukaryotic pathogens by targeting their cellular membranes. nih.govresearchgate.net While these findings are specific to Cyclo(Pro-Tyr), the shared structural motifs suggest that Cyclo(-Trp-Tyr) could elicit similar effects on membrane structure and function.

| Parameter | Observation with Analogue Compound Cyclo(Pro-Tyr) | Affected Organism | Reference |

| Membrane Fluidity | Increased membrane fluidity, leading to higher lipid mobility. | Botrytis cinerea | nih.govresearchgate.netresearchgate.net |

| Membrane Integrity | Disruption of plasma membrane polarization and compromised integrity. | Botrytis cinerea | nih.govresearchgate.netnih.gov |

| Oxidative Stress | Induction of a global oxidative burst, causing damage to membrane lipids and proteins. | Botrytis cinerea | nih.gov |

Effects on Gene Expression and Metabolic Pathways

Cyclic dipeptides can exert profound effects on cellular function by modulating gene expression and interfering with metabolic pathways. The constituent amino acids of Cyclo(-Trp-Tyr), tryptophan and tyrosine, are precursors to numerous important biomolecules, and their metabolism is tightly regulated. nih.govnih.gov The cyclic nature of the compound may allow it to influence these pathways and the expression of related genes.

Again, research on Cyclo(Pro-Tyr) provides a detailed model for these potential effects. In response to the membrane stress caused by Cyclo(Pro-Tyr), fungal cells initiate a broad transcriptomic and metabolomic response. nih.govresearchgate.net Analysis of Botrytis cinerea treated with this cyclodipeptide revealed significant changes in gene expression: 295 genes were induced, and 246 genes were repressed. nih.gov These changes were primarily concentrated in pathways related to lipid metabolism and the detoxification of Reactive Oxygen Species (ROS), representing a cellular effort to mitigate membrane damage. nih.govresearchgate.net

Similarly, studies on other cyclic dipeptides have confirmed their ability to regulate gene expression. For instance, Cyclo(L-Pro-L-Tyr) has been shown to suppress genes within the las and rhl quorum-sensing systems in Pseudomonas aeruginosa, thereby inhibiting biofilm formation and reducing virulence. nih.gov Another compound, cyclo-(L-Val-L-Pro), was found to downregulate genes in Staphylococcus aureus that are involved in cell membrane synthesis, the citric acid cycle, and virulence. researchgate.net

The metabolic pathways of tryptophan and tyrosine are fundamental and interconnected with major cellular processes. nih.gov Tryptophan is a precursor for the synthesis of molecules like serotonin (B10506) and niacin via the kynurenine (B1673888) pathway, while tyrosine is essential for producing catecholamines such as dopamine (B1211576) and norepinephrine (B1679862). nih.govplos.org Studies on the linear dipeptide Tyr-Trp have shown it can facilitate brain norepinephrine synthesis and metabolism by upregulating genes involved in both tyrosine and tryptophan metabolism. plos.org While structurally distinct, this finding highlights that the constituent amino acids of Cyclo(-Trp-Tyr) are deeply integrated into key metabolic and signaling networks. A mutation in the aroG gene, which is part of the shikimate pathway that synthesizes Tyr, Phe, and Trp, has been shown to alter the levels of numerous amino acids, indicating the broad metabolic impact of perturbing these pathways. frontiersin.org

| Research Area | Key Findings with Analogue/Related Compounds | Compound(s) | Organism/System | Reference(s) |

| Transcriptomics | Upregulated 295 genes and downregulated 246 genes. | Cyclo(Pro-Tyr) | Botrytis cinerea | nih.gov |

| Metabolic Response | Primarily affected lipid metabolism and ROS detoxification pathways. | Cyclo(Pro-Tyr) | Botrytis cinerea | nih.govresearchgate.net |

| Quorum Sensing | Suppressed gene expression in las and rhl systems. | Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa | nih.gov |

| Gene Regulation | Downregulated genes for cell membrane synthesis, citric acid cycle, and virulence. | cyclo-(L-Val-L-Pro) | Staphylococcus aureus | researchgate.net |

| Metabolism | Facilitated norepinephrine synthesis by upregulating Tyr and Trp metabolism genes. | Tyr-Trp (linear) | Mouse Brain | plos.org |

Advanced Analytical and Spectroscopic Techniques

Mass Spectrometry (LC-MS/MS, FAB-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and structural analysis of Cyclo(-Trp-Tyr). In electrospray ionization (ESI) in positive mode, Cyclo(-Trp-Tyr) typically exhibits a parent ion (MH+) at a mass-to-charge ratio (m/z) of 350.1499. foodandnutritionjournal.org The fragmentation pattern in MS2 spectra is characteristic of the constituent amino acids. A prominent fragment is observed at m/z 130, which corresponds to the 3-methylene-indole positive ion from the tryptophan side chain and is often the base peak with 100% relative abundance. foodandnutritionjournal.orgresearchgate.net Other characteristic fragments for the tryptophan residue can be seen at m/z 132 (3-methyl-indole protonated ion) and m/z 170 (3-(3-indol)-propenal protonated ion). researchgate.net Generally, 2,5-diketopiperazines show similar fragmentation behaviors, producing product ions such as [MH+ – 17], [MH+ – 28], and [MH+ – 45] in their MS2 spectra, though with varying fragment intensities. foodandnutritionjournal.org

Fast Atom Bombardment-Mass Spectrometry (FAB-MS) is another mass spectrometric technique that has been applied to the study of cyclic dipeptides, providing valuable information on their molecular weight and structure.

Table 1: Characteristic Mass Spectrometry Fragments of Cyclo(-Trp-Tyr)

| Fragment Ion | m/z Value | Description |

| [MH]+ | 350.1499 | Parent ion foodandnutritionjournal.org |

| [C9H7N]+ | 130 | Tryptophan side chain (3-methylene-indole positive ion) foodandnutritionjournal.orgresearchgate.net |

| [C9H9N]+ | 132 | 3-methyl-indole protonated ion researchgate.net |

| [C11H9NO]+ | 170 | 3-(3-indol)-propenal protonated ion researchgate.net |

| [MH+ – NH3] | [MH+ – 17] | Loss of ammonia (B1221849) foodandnutritionjournal.org |

| [MH+ – CO] | [MH+ – 28] | Loss of carbon monoxide foodandnutritionjournal.org |

| [MH+ – COOH] | [MH+ – 45] | Loss of carboxyl group foodandnutritionjournal.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the three-dimensional structure and conformation of Cyclo(-Trp-Tyr) in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign proton (¹H) and carbon (¹³C) resonances and to establish through-bond and through-space correlations.

Techniques such as 2D Homonuclear Hartmann-Hahn (HOHAHA) and Rotating Frame Overhauser Effect Spectroscopy (ROESY) are used to assign all protons and identify through-space interactions, which are crucial for defining the peptide's conformation. nih.gov For proline-containing cyclic dipeptides, which share structural similarities, the folded conformation is often influenced by intramolecular CH-π interactions. researchgate.net The solvent can significantly influence the side-chain conformations of cyclic peptides, while the backbone often remains relatively rigid. nih.gov For instance, in related cyclic peptides, the conformation can differ between water and organic solvents like methanol (B129727) or dimethyl sulfoxide. researchgate.netnih.gov

Vibrational Spectroscopy (IR and Raman)

In the Raman spectra of peptides containing aromatic amino acids like tryptophan and tyrosine, a pronounced intensity variation in the 1550–1620 cm⁻¹ region can be indicative of changes in the content of these residues. nih.gov Specifically, tryptophan has an intense Raman band around 1580 cm⁻¹. nih.gov For cyclic dipeptides, the N-H stretching vibrations are typically observed in the high-wavenumber region of the IR and Raman spectra. mdpi.com Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. mdpi.com

Photoemission Spectroscopy

Valence photoelectron spectroscopy using VUV radiation has been employed to investigate the electronic energy levels of Cyclo(-Trp-Tyr) in the gas phase. rsc.orgresearchgate.net These experimental studies are often complemented by theoretical calculations to assign the features observed in the spectra. rsc.org The experimental photoemission spectrum of Cyclo(-Trp-Tyr) shows a distinct feature in the 8–10 eV energy region, with the first ionization potential measured at 8.18 ± 0.04 eV. rsc.org This is followed by broader features with a maximum intensity around 14 eV. rsc.org The initial feature is attributed to the ionization from the aromatic chromophore of the side chains, highlighting their significant role in the electronic properties of the dipeptide. rsc.org

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been used to study the crystal structures of various cyclic dipeptides, revealing details about bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net For cyclic dipeptides containing bulky side chains, the diketopiperazine ring can adopt various conformations, such as a puckered twist-boat or a flattened chair form. nih.gov For instance, the crystal structure of cyclo(L-Tyr-L-Pro) revealed an uncommon flattened chair conformation for the diketopiperazine ring. chemfaces.com The self-assembly of these molecules in the crystal lattice is often directed by hydrogen bonds, leading to supramolecular structures. nih.gov

Chiroptical Techniques (e.g., Electronic Circular Dichroism)

Chiroptical techniques, particularly Electronic Circular Dichroism (ECD), are essential for characterizing the stereochemistry and absolute configuration of chiral molecules like Cyclo(-Trp-Tyr). numberanalytics.com ECD measures the differential absorption of left and right circularly polarized light. Enantiomeric pairs of cyclic dipeptides exhibit ECD spectra that are equal in magnitude but opposite in sign. mdpi.com The comparison of experimental ECD spectra with those calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT), allows for the unambiguous assignment of the absolute configuration. researchgate.net For tryptophan and tyrosine-containing proteins, the near-UV ECD bands can serve as sensors for the three-dimensional fold of the molecule's core structure. science.gov

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for the separation, isolation, and quantification of Cyclo(-Trp-Tyr) from complex mixtures. ijpsjournal.com High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a standard method for the purification and analysis of peptides. mdpi.com When coupled with mass spectrometry (LC-MS), it provides a powerful tool for both separation and identification. nih.gov

For quantitative analysis, LC-MS/MS is a highly sensitive and accurate method. nih.gov The development of such methods involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov Other chromatographic methods like ion-exchange chromatography can also be employed, separating peptides based on their charge. mdpi.com The choice of the appropriate chromatographic technique depends on the specific analytical challenge, including the complexity of the sample matrix and the required sensitivity. sepscience.com

Biotechnological and Material Science Applications of Cyclo Trp Tyr

Carrier Material for Gene Delivery Systems

The development of safe and efficient vectors is a central challenge in gene therapy. Cyclo(-Trp-Tyr) has been investigated as a promising non-viral carrier material due to its ability to form peptide nanotubes (PNTs) that can encapsulate and protect nucleic acids. nih.govnih.govacs.org These PNTs offer a biocompatible and biodegradable alternative to traditional viral vectors, leveraging the natural properties of amino acids. nih.gov

The formation of Cyclo(-Trp-Tyr) peptide nanotubes is a spontaneous self-assembly process driven by non-covalent interactions. nih.govacs.org In solution, the aromatic side chains of tryptophan and tyrosine, along with intermolecular hydrogen bonds between the peptide backbones, guide the molecules to stack into ordered, hollow cylindrical structures. acs.orgmdpi.com

The process can be initiated by dissolving Cyclo(-Trp-Tyr) powder in a suitable solvent system, such as 50% ethanol. nih.gov Over time, as the solvent equilibrates with the gas phase, a white suspension of nanotubes is formed. nih.gov Studies using a pyrene (B120774) fluorescence probe have determined the critical association concentration (CAC) for Cyclo(-D-Trp-Tyr) to be approximately 0.01 mg/mL, which is the concentration above which self-assembly into PNTs begins. nih.govacs.org The resulting nanotubes have been characterized by various microscopy techniques, revealing lengths that can reach approximately 1.8 ± 0.6 μm with widths ranging from 30 to 300 nm. nih.gov The specific morphology, such as nanofibrils or nanotubes, can be influenced by the solvent system used. mdpi.com For instance, in a mixture of DMF/DMAc/H₂O, the dipeptide self-assembles into nanofibrils. mdpi.com

A key function of a gene carrier is its ability to bind and protect its nucleic acid cargo. Cyclo(-Trp-Tyr) PNTs have demonstrated a strong affinity for plasmid DNA. nih.govnih.gov This association is mediated by interactions between the nucleic acid and the tyrosine residues of the dipeptide. nih.gov Fluorescence quenching assays have been employed to quantify this interaction, yielding a high binding constant. nih.govnih.govacs.org

The protective capacity of these PNTs is crucial for overcoming biological barriers. Research has shown that when plasmid DNA is associated with Cyclo(-D-Trp-Tyr) nanotubes, it is shielded from degradation by various enzymes and harsh conditions. nih.govacs.org Specifically, the PNTs were able to protect the associated DNA from DNase I digestion for 50 minutes, from acidic conditions for 60 minutes, and from bile digestion for up to 180 minutes. nih.govacs.org

| Parameter | Finding | Source |

| Binding Mechanism | Association occurs with the tyrosine residues of the PNTs. | nih.gov |

| Binding Constant (K) | 2.7 x 10⁸ M⁻¹ to 3.2 x 10⁸ M⁻¹ | nih.govnih.govacs.org |

| Protection from DNase I | Stable for 50 minutes | nih.govacs.org |

| Protection from Acid | Stable for 60 minutes | nih.govacs.org |

| Protection from Bile | Stable for 180 minutes | nih.govacs.org |

For gene delivery to be effective, the carrier must facilitate the transport of the nucleic acid across cellular membranes. Pre-clinical studies using both in vitro and ex vivo models have demonstrated that Cyclo(-Trp-Tyr) PNTs significantly enhance the permeation of plasmid DNA. nih.govnih.govacs.org

In an in vitro model using duodenal tissue, the apparent permeability coefficient (Papp) of plasmid DNA formulated with Cyclo(-D-Trp-Tyr) PNTs was markedly increased compared to naked DNA. nih.govacs.org This permeation was found to be an energy-dependent process, suggesting an active transport mechanism. nih.govacs.org Furthermore, in an in vivo study involving eye drop delivery to mice with corneal epithelial debridement, thioflavin T-stained PNTs were observed to penetrate both the epithelial and stromal layers of the cornea. nih.gov This enhanced penetration demonstrates the potential of these nanotubes as carriers for topical gene delivery to the eye. nih.gov

| Model | Drug/Cargo | Permeability Enhancement | Source |

| In Vitro Duodenal Model | pCMV-lacZ Plasmid | Papp increased from 49.2 x 10⁻¹⁰ cm/s (naked DNA) to 395.6 x 10⁻¹⁰ cm/s (PNT formulation) | nih.govacs.org |

| Ex Vivo Corneal Model (Mouse) | Thioflavin T-stained PNTs | PNTs located in both epithelial and stroma areas after 180 minutes | nih.gov |

Nucleic Acid Association and Protection Studies

Development of Novel Materials

Beyond its biomedical applications, the self-assembling nature and chiral structure of Cyclo(-Trp-Tyr) make it a building block for novel bionanomaterials. mdpi.comnih.gov Specifically, its incorporation into polymer matrices has led to the development of hybrid materials with significant piezoelectric and nonlinear optical properties, opening doors for applications in energy harvesting and nanophotonics. mdpi.comresearchgate.net

Piezoelectricity is the ability of a material to generate an electric charge in response to applied mechanical stress. Due to its chirality and crystalline nature, Cyclo(-L-Trp-L-Tyr) is inherently piezoelectric. mdpi.com When these dipeptide nanotubes are embedded within electrospun polycaprolactone (B3415563) (PCL) nanofibers, the resulting hybrid material exhibits a strong piezoelectric response. mdpi.com

The functionalized fiber mat demonstrates a notable effective piezoelectric coefficient (d_eff) and a high piezoelectric voltage coefficient (g_eff), indicating its potential for use in energy harvesting devices that convert mechanical energy into electricity. mdpi.comnih.govmdpi.com The incorporation of the dipeptide also significantly improves the mechanical properties of the PCL fibers, increasing the Young's modulus by 445% and the tensile strength by 72%. mdpi.com

| Piezoelectric Parameter | Measured Value | Source |

| Effective Piezoelectric Coefficient (d_eff) | 22 pC/N | mdpi.comnih.govresearchgate.net |

| Piezoelectric Voltage Coefficient (g_eff) | 1.2 Vm/N | mdpi.commdpi.com |

| Peak Power Density | 0.16 µW/cm² | mdpi.comnih.gov |

Optical second harmonic generation (SHG) is a nonlinear optical process where two photons with the same frequency are converted into a single photon with twice the frequency. This phenomenon occurs in non-centrosymmetric materials, a condition met by crystalline Cyclo(-L-Trp-L-Tyr). mdpi.comnih.gov

Hybrid fibers composed of Cyclo(-L-Trp-L-Tyr) nanotubes embedded in a PCL matrix display a strong SHG signal. mdpi.comresearchgate.net The material exhibits a significant nonlinear optical effective coefficient, making it a promising candidate for applications in nanophotonics. mdpi.comnih.govmdpi.com While the coefficient is lower than that of some inorganic crystals like beta barium borate, the dipeptide-polymer fiber mats offer advantages in terms of simplicity and manageability for nanophotonic applications. mdpi.commdpi.com These materials are also wide-bandgap semiconductors with a calculated bandgap energy of 4.0 eV. mdpi.comresearchgate.netmdpi.com

| Optical Property | Measured Value | Source |

| Nonlinear Optical Effective Coefficient | 0.36 pm/V | mdpi.comnih.govresearchgate.net |

| Bandgap Energy | 4.0 eV | mdpi.comresearchgate.netmdpi.com |

Piezoelectric Properties

Potential as Chiral Synthons and Catalysts

The rigid, conformationally constrained bicyclic structure of 2,5-diketopiperazines (DKPs), combined with the inherent chirality of their constituent amino acids, makes them highly valuable scaffolds in asymmetric synthesis. Cyclo(-Trp-Tyr), which contains two distinct chiral centers derived from L-tryptophan and L-tyrosine, serves as a significant chiral pool resource for the synthesis of more complex molecules. Its potential is realized both as a chiral synthon, where the molecule itself is incorporated as a building block, and as a chiral catalyst that can induce stereoselectivity in chemical transformations. avantorsciences.comresearchgate.netnumberanalytics.com

As chiral synthons, DKPs are famously employed in the Schöllkopf bislactim ether method for the asymmetric synthesis of non-proteinogenic α-amino acids. wikipedia.org This classic method involves the O-methylation of a DKP, typically derived from glycine (B1666218) and a chiral auxiliary like valine, to form a bislactim ether. wikipedia.org Deprotonation at the prochiral carbon of the glycine unit creates a planar enolate. The subsequent alkylation occurs stereoselectively, as the bulky side chain of the chiral auxiliary (e.g., the isopropyl group of valine) sterically shields one face of the enolate, directing the electrophile to the opposite face with high diastereoselectivity. wikipedia.org Acidic hydrolysis then cleaves the product to yield the new, enantiomerically enriched amino acid. wikipedia.org

While the archetypal Schöllkopf method utilizes a Gly-containing DKP, the principle of using the DKP framework as a chiral template is broadly applicable. The well-defined stereochemistry of the tryptophan and tyrosine side chains in Cyclo(-Trp-Tyr) makes the entire molecule a stereochemically rich building block. Research into related tryptophan-containing DKPs has demonstrated their utility as chiral templates for the synthesis of complex indole (B1671886) alkaloids. rsc.orgrsc.org For example, the DKP scaffold has been used as a precursor in the total synthesis of natural products like tryprostatin A and maremycins A and B. rsc.orgrsc.org In these syntheses, the rigid DKP structure facilitates stereocontrolled transformations, such as palladium-catalyzed C-H activation and methylation, on the tryptophan moiety. rsc.org This underscores the role of the Trp-DKP core as a robust chiral synthon for building intricate molecular architectures.

Beyond their role as synthons, DKPs and other peptide derivatives are emerging as effective organocatalysts for asymmetric reactions. researchgate.netresearchgate.net Their ability to form multiple, well-defined hydrogen bonds and engage in π-stacking interactions allows them to create a chiral microenvironment around reactants, similar to the active site of an enzyme. This can stabilize transition states and lower the activation energy for one enantiomeric pathway over the other. DKPs have been noted for their potential as catalysts in enantioselective processes such as the asymmetric Strecker reaction. avantorsciences.com While specific studies detailing the catalytic application of Cyclo(-Trp-Tyr) are limited, the structural features of its constituent amino acids are highly relevant. The indole ring of tryptophan and the phenol (B47542) ring of tyrosine can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition and the induction of chirality. However, some studies on metallopeptide catalysts have suggested that bulky aromatic residues like tryptophan and tyrosine can sometimes lead to a decrease in catalytic activity in certain reactions, indicating that the catalyst's effectiveness is highly dependent on the specific reaction and substrate. nih.gov

The table below summarizes the synthetic utility of related tryptophan-containing diketopiperazine systems, illustrating the potential applications for Cyclo(-Trp-Tyr) as a chiral template.

Table 1: Asymmetric Synthesis Utilizing Tryptophan-Containing Diketopiperazine Scaffolds

| Precursor/Synthon | Reaction Type | Target Molecule/Intermediate | Key Findings | Reference(s) |

|---|---|---|---|---|

| Tryptophan-containing DKP | Pd-catalyzed C(sp³)–H monoarylation | Precursor for Tryprostatin A | The DKP scaffold served as a key chiral template to successfully synthesize the tryptophan derivative skeleton. | rsc.orgrsc.org |

| Tryptophan-containing DKP | Pd-catalyzed C(sp³)–H methylation | Precursors for Maremycin A and B | A sequential C-H activation strategy on the DKP core enabled the total synthesis of the target natural products. | rsc.org |

| (R)-Schöllkopf Reagent (Val-Gly DKP derivative) | SN2 displacement | Diastereomeric bislactim products for neo-tryptophan synthesis | The chiral auxiliary directed the reaction to achieve a 10:1 diastereomeric excess. | google.com |

| Glycine-Valine DKP (Bislactim Ether) | Alkylation | D-amino acid methyl esters | The method consistently produces D-amino acids with high enantiomeric excess (>95% ee). | wikipedia.orgcollectionscanada.gc.ca |

Enzymatic Stability and Degradation of Cyclo Trp Tyr

Resistance to Proteolytic Degradation

A hallmark of cyclic peptides, including Cyclo(-Trp-Tyr), is their enhanced stability against enzymatic breakdown compared to their linear counterparts. rsc.org This resistance is primarily attributed to their rigid, cyclic conformation, which sterically hinders the access of proteolytic enzymes to the internal peptide bonds. google.comnih.gov The cyclic structure effectively protects the molecule from the action of both exoproteases, which cleave terminal amino acids, and many endoproteases that target internal peptide bonds. google.com

Research has consistently shown that the cyclization of peptides is a successful strategy to reduce susceptibility to metabolism and improve half-life. nih.gov While linear peptides are often rapidly degraded by a host of proteases found in biological systems, the constrained structure of cyclic peptides like Cyclo(-Trp-Tyr) makes them less recognizable as substrates for these enzymes. nih.govrsc.org Studies on various cyclic peptides have demonstrated their stability in the presence of strong proteolytic environments, including commercially available protease cocktails and specific digestive enzymes. nih.govrsc.org For instance, research on unlabelled and labelled tryptophan-containing cyclopeptides showed that the primary compounds remained the most abundant species even after 24 hours of incubation with a protease cocktail. rsc.org This inherent structural defense mechanism contributes significantly to the bioavailability and prolonged activity observed in many cyclic dipeptides. rsc.orgnih.gov

Table 1: General Proteolytic Resistance of Cyclic Peptide Scaffolds

| Protease Type | General Effect on Cyclic Peptides | Reference |

|---|---|---|

| Pepsin | High resistance observed in various cyclic scaffolds. | nih.govacs.org |

| Trypsin | Generally resistant, though specific sequences can be susceptible if not sterically hindered. | nih.govacs.org |

| Chymotrypsin | Resistance is common, but cleavage can occur depending on the specific conformation and amino acid exposure. | escholarship.org |

| Thermolysin | Demonstrated resistance in studies with certain cyclic peptides. | acs.org |

| Protease Cocktails | Good stability, with the cyclic structure remaining largely intact over extended periods (e.g., 24 hours). | rsc.org |

Factors Influencing Degradation Pathways

While highly resistant to proteolysis, the degradation of Cyclo(-Trp-Tyr) is not impossible and is influenced by several intrinsic and extrinsic factors. The degradation pathways are less about peptide bond hydrolysis and more about modifications to the amino acid side chains.

Intrinsic Factors:

Cyclic Structure: The fundamental factor conferring stability is the rigid diketopiperazine ring. rsc.org This conformational constraint is the primary defense against enzymatic attack. google.com

Amino Acid Composition: The tryptophan and tyrosine residues are the most reactive sites for degradation. Both aromatic side chains are susceptible to oxidation. bachem.com The degradation of the individual amino acids follows complex metabolic routes. Tryptophan can be catabolized through the kynurenine (B1673888) or serotonin (B10506) pathways, while tyrosine is ultimately broken down into intermediates like fumarate (B1241708) and acetoacetate. nih.govlibretexts.orgnih.gov

Extrinsic Factors:

Chemical Environment: The presence of strong oxidizing agents or specific chemical reagents can lead to degradation. rsc.org For example, the oxidation of the tyrosine residue can be induced by various radicals or enzymes, leading to a range of products, including dityrosine (B1219331) cross-links or quinone species. rsc.org

Table 2: Summary of Factors Influencing Cyclo(-Trp-Tyr) Degradation

| Factor | Influence on Degradation | Reference |

|---|---|---|

| Intrinsic: Cyclic Conformation | Provides high resistance to proteolytic enzymes by sterically hindering access to peptide bonds. | rsc.orggoogle.comnih.gov |

| Intrinsic: Tryptophan Residue | Susceptible to oxidation and enzymatic degradation via pathways like the kynurenine pathway. | bachem.comnih.gov |

| Intrinsic: Tyrosine Residue | Prone to oxidation and enzymatic modification, leading to intermediates such as fumarate and acetoacetate. | rsc.orgbachem.comlibretexts.org |

| Extrinsic: Oxidizing Agents/Radicals | Can initiate degradation by modifying the aromatic side chains of tryptophan and tyrosine. | rsc.org |

| Extrinsic: Specific Enzymes (e.g., Oxygenases) | Can catalyze the cleavage or modification of the amino acid side chains, bypassing resistance to proteases. | rsc.orgnih.gov |

Future Perspectives and Research Challenges

Comprehensive Elucidation of Molecular Mechanisms

A primary challenge and a significant area for future research is the complete understanding of the molecular mechanisms underlying the diverse biological activities of Cyclo(-Trp-Tyr). While preliminary studies have identified some of its effects, the precise signaling pathways and molecular interactions remain largely uncharacterized. For instance, the antifungal activity of a related compound, cyclo(Pro-Tyr), has been linked to the targeting of the [H+]ATPase Pma1 in the plasma membrane, leading to an oxidative burst and subsequent cell damage. nih.gov A similar in-depth investigation into how Cyclo(-Trp-Tyr) exerts its effects is crucial. This will involve identifying its specific cellular receptors, downstream signaling cascades, and the key molecular players involved in its various reported activities, such as its potential anticancer properties. researchgate.net

Development of Stereoisomer-Specific Analytical and Biological Assays

Cyclo(-Trp-Tyr) possesses two chiral centers, meaning it can exist in four different stereoisomeric forms: cyclo(L-Trp-L-Tyr), cyclo(D-Trp-D-Tyr), cyclo(L-Trp-D-Tyr), and cyclo(D-Trp-L-Tyr). rsc.orgnih.gov It is well-established that the stereochemistry of cyclic dipeptides plays a critical role in their biological activity. researchgate.net For example, studies on other cyclic dipeptides have shown that different enantiomers can exhibit significantly different potencies and even different biological effects. researchgate.net

A significant challenge lies in the development of robust and sensitive analytical methods to separate and quantify these individual stereoisomers. Furthermore, there is a pressing need for stereoisomer-specific biological assays to evaluate the activity of each isomer independently. This will allow researchers to identify the most potent and selective isomer for a particular therapeutic application and to understand the structure-activity relationships governed by chirality. The synthesis and characterization of all four stereoisomers of cyclo(Trp-Arg) has already highlighted the importance of such studies in validating the structures and biological activities of natural products. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

While some biological activities of Cyclo(-Trp-Tyr) have been reported, the full spectrum of its potential therapeutic applications remains to be explored. Future research should focus on screening this compound against a wider range of biological targets. This could include investigating its potential as an antiviral agent, as has been explored with related compounds like cyclo(-D-Trp-Tyr) against the Dengue virus envelope protein. researchgate.net

Furthermore, its role in complex biological processes, such as neurotransmission, warrants deeper investigation. ontosight.ai The ability of related cyclic dipeptides to modulate cell-to-cell communication in microbial communities suggests that Cyclo(-Trp-Tyr) could also have applications in managing microbial biofilms or influencing gut microbiota homeostasis. nih.gov Identifying novel biological targets will open up new avenues for therapeutic intervention in a variety of diseases.

Advanced Computational Modeling and Simulation Studies

Computational modeling and simulation are powerful tools for understanding the structure-function relationships of molecules like Cyclo(-Trp-Tyr). rsc.orgresearchgate.net Future research should leverage advanced computational techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, to gain deeper insights into its conformational landscape, electronic properties, and interactions with biological targets. rsc.orgnih.govresearchgate.net

These studies can help in:

Predicting the most stable conformers of different stereoisomers. rsc.orgresearchgate.net

Simulating the binding of Cyclo(-Trp-Tyr) to its target proteins, providing insights into the binding affinity and specificity. nih.gov

Understanding the electronic structure and how it relates to the molecule's reactivity and biological activity. rsc.orgnih.govresearchgate.net

For instance, computational studies on cyclo(Gly-Phe), cyclo(Trp-Tyr), and cyclo(Trp-Trp) have provided valuable information on their electronic energy levels. nih.govresearchgate.net Such in-silico approaches can guide the rational design of more potent and selective analogs.

Design and Synthesis of Advanced Analogues for Enhanced Bioactivity

Building upon the knowledge gained from mechanistic studies and computational modeling, a key future direction is the rational design and synthesis of advanced analogues of Cyclo(-Trp-Tyr). The goal is to develop new molecules with enhanced bioactivity, improved pharmacokinetic properties, and reduced off-target effects.

This can be achieved through various strategies, including:

Modification of side chains: Introducing different functional groups to the tryptophan and tyrosine side chains to modulate binding affinity and specificity.

Ring modifications: Altering the diketopiperazine ring structure to improve stability and conformational rigidity. nih.gov

Introduction of non-natural amino acids: Incorporating unnatural amino acids to create novel peptidomimetics with unique properties. unibo.it

Q & A

Basic Research Questions

Q. How can the structural identity of Cyclo(-Trp-Tyr) be confirmed in synthetic preparations?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : To resolve aromatic protons (Trp and Tyr residues) and confirm cyclization via absence of terminal amino/carboxyl groups .

- Liquid Chromatography-Mass Spectrometry (LC/MS) : To verify molecular weight (349.383 g/mol) and purity (≥95%) using retention time and fragmentation patterns .

- X-ray Crystallography : For absolute stereochemical confirmation of the (3S,6S) configuration .

Q. What are the critical physicochemical parameters to consider when handling Cyclo(-Trp-Tyr) in vitro?

- Methodological Answer : Key parameters include:

- Storage Conditions : 2–8°C to prevent degradation of the diketopiperazine backbone .

- Solubility : Test in polar solvents (e.g., DMSO, methanol) due to hydrophobic indole (Trp) and phenolic (Tyr) moieties .

- Stability Metrics : Monitor pH-dependent hydrolysis (pKa = 9.90) and thermal stability (boiling point: 769.8°C) under experimental conditions .

Advanced Research Questions

Q. What spectroscopic methods are suitable for analyzing the valence electronic structure of Cyclo(-Trp-Tyr) in gas-phase studies?

- Methodological Answer :

- Photoelectron Spectroscopy (PES) : Resolves ionization potentials of π-electrons in aromatic residues (Trp and Tyr), revealing HOMO-LUMO gaps .

- Ultraviolet-Visible (UV-Vis) Spectroscopy : Identifies charge-transfer transitions between indole (Trp) and phenol (Tyr) groups, critical for understanding photophysical properties .

- Density Functional Theory (DFT) Simulations : Validates experimental spectra by modeling electron density distribution and orbital interactions .

Q. How can researchers address discrepancies in reported bioactivity data for Cyclo(-Trp-Tyr) across different experimental models?

- Methodological Answer :

- Dose-Response Assays : Standardize IC50 measurements (e.g., MCF-7 cell line) to account for variations in fractionation purity (e.g., 57–185 μg/mL shifts due to impurities) .

- Replication Studies : Cross-validate bioactivity in multiple models (e.g., microbial strains vs. mammalian cells) to isolate compound-specific effects from matrix interference .

- Metabolomic Profiling : Use LC/MS to identify co-eluting metabolites (e.g., lagunamycin) that may confound activity readings .

Q. What experimental frameworks are recommended for studying Cyclo(-Trp-Tyr)'s interactions with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (Ka/Kd) to receptors like G-protein-coupled receptors (GPCRs), leveraging Trp-Tyr’s aromatic stacking potential .

- Molecular Dynamics (MD) Simulations : Models hydrophobic interactions and hydrogen bonding in aqueous environments, guided by NMR-derived structural data .

- PICO Framework : Define P opulation (target protein), I ntervention (Cyclo(-Trp-Tyr) concentration), C omparator (linear peptide analogs), and O utcome (binding affinity) to ensure reproducibility .

Q. How can the environmental stability of Cyclo(-Trp-Tyr) be assessed for ecological or pharmacokinetic studies?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to extreme pH (3–10), UV radiation, and elevated temperatures (40–60°C) to predict degradation pathways .

- High-Resolution Mass Spectrometry (HRMS) : Track oxidation products (e.g., Tyr hydroxylation) and hydrolytic cleavage of the diketopiperazine ring .

- Biotransformation Assays : Incubate with liver microsomes or soil microbiota to identify enzymatic modification sites .

Data Contradiction and Validation

Q. What strategies mitigate conflicting results in Cyclo(-Trp-Tyr)’s reported bioactivity?

- Methodological Answer :

- Blinded Analysis : Eliminate observer bias by masking sample identities during activity assays .

- Meta-Analysis : Aggregate data from independent studies (e.g., microbial vs. cancer cell models) to identify trends obscured by model-specific variability .

- Negative Controls : Include cyclo(Pro-Val) or cyclo(Phe-Phe) analogs to rule out nonspecific diketopiperazine effects .

Q. How can researchers validate the role of Cyclo(-Trp-Tyr) in microbial secondary metabolism?

- Methodological Answer :

- Gene Knockout Models : Delete nonribosomal peptide synthetase (NRPS) genes in producer strains (e.g., O. kibberense) to confirm biosynthesis pathways .

- Isotope-Labeling : Use ¹³C-labeled Trp/Tyr precursors to trace incorporation into the diketopiperazine structure via NMR .

- Ecological Correlation : Compare metabolite abundance with environmental stressors (e.g., salinity) to infer functional roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.